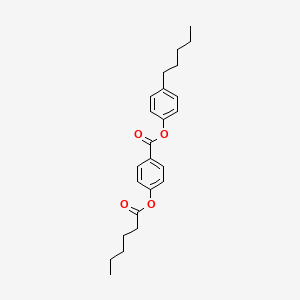

4-Pentylphenyl 4-(hexanoyloxy)benzoate

Description

4-Pentylphenyl 4-(hexanoyloxy)benzoate is a benzoate ester derivative characterized by a pentylphenyl group at the 4-position and a hexanoyloxy (six-carbon acyloxy) chain at the para position of the benzoate moiety. Its molecular formula is C24H30O4 (inferred from structural analogs in ), with a molecular weight of approximately 406.5 g/mol. This compound is structurally related to liquid crystal materials, where alkyl and acyloxy chains modulate mesomorphic behavior (phase transitions between solid and liquid states) .

Properties

CAS No. |

52811-81-1 |

|---|---|

Molecular Formula |

C24H30O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(4-pentylphenyl) 4-hexanoyloxybenzoate |

InChI |

InChI=1S/C24H30O4/c1-3-5-7-9-19-11-15-22(16-12-19)28-24(26)20-13-17-21(18-14-20)27-23(25)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |

InChI Key |

ZUDQVDPNFAPUSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-pentylphenyl 4-(hexanoyloxy)benzoate with structurally related esters:

Key Observations :

- Chain Length and Phase Behavior : Longer alkyl chains (e.g., heptylphenyl in ) or rigid groups (e.g., cyclohexyl in ) enhance mesomorphic stability by increasing molecular anisotropy .

- Polar Substituents: Hydroxy or methoxy groups () improve solubility in polar solvents but may reduce thermal stability compared to non-polar acyloxy chains .

Q & A

Q. What are the recommended synthetic routes for 4-pentylphenyl 4-(hexanoyloxy)benzoate, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via esterification between 4-pentylphenol and 4-(hexanoyloxy)benzoic acid. A typical protocol involves:

- Catalyst System : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF).

- Conditions : Stir at 0°C for 1 hour, followed by room temperature (RT) for 24 hours. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase.

- Purification : Column chromatography with silica gel and gradient elution. Yield optimization requires strict control of moisture and stoichiometric ratios (1:1.2 molar ratio of phenol to acid).

- Reference : Similar esterification methods for structurally analogous benzoates emphasize the importance of anhydrous conditions and catalytic DMAP .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% recommended for research-grade material).

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester linkage and alkyl chain integrity (e.g., δ ~4.3 ppm for ester -OCH₂- groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₂₄H₃₀O₄; theoretical [M+H]⁺ = 406.2144).

- Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C stretching).

- Reference : Analytical workflows for related benzoate esters highlight these techniques as standard practice .

Q. What are the stability profiles of this compound under different storage conditions?

- Methodological Answer :

- Storage Recommendations : Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation.

- Stability Testing : Conduct accelerated degradation studies:

- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1–7 days; monitor via HPLC.

- Hydrolytic Stability : Expose to buffers at pH 2, 7, and 12; track ester bond cleavage.

- Data Gap : Current literature lacks specific decomposition temperatures or log P values, necessitating experimental determination .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in toxicological data regarding its mutagenic potential?

- Methodological Answer :

- In Vitro Assays : Perform Ames tests (OECD 471) with Salmonella typhimurium strains TA98 and TA100 at concentrations of 0.1–100 µg/mL. Include metabolic activation (S9 fraction).

- Comparative Analysis : Compare results with structurally similar compounds (e.g., 4-cyanophenyl benzoates) to identify structure-activity relationships.

- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict mutagenicity based on electrophilic substituents.

- Reference : While IARC/OSHA classifications are absent, conflicting mutagenicity data for analogous esters suggest context-dependent effects .

Q. How does pH and temperature influence the hydrolysis kinetics of the ester moiety?

- Methodological Answer :

- Kinetic Studies : Conduct pseudo-first-order experiments in buffered solutions (pH 2–12) at 25°C, 37°C, and 50°C. Monitor hydrolysis via UV-Vis (λ = 260 nm for benzoic acid release).

- Rate Constants : Calculate kobs using nonlinear regression. For example, hydrolysis rates for ethyl benzoate derivatives increase exponentially above pH 10 due to base-catalyzed mechanisms .

- Activation Energy : Determine via Arrhenius plots (ln(k) vs. 1/T).

Q. What advanced techniques can elucidate its interactions with environmental surfaces (e.g., lab equipment, indoor materials)?

- Methodological Answer :

- Microspectroscopic Imaging : Use atomic force microscopy (AFM) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map adsorption on silica, polymers, or metals.

- Environmental Chamber Studies : Expose the compound to controlled humidity (30–70% RH) and temperature (20–40°C) on representative surfaces (e.g., stainless steel, PVC). Quantify residues via GC-MS.

- Reference : Emerging research on indoor surface chemistry underscores the need for nanoscale analysis to predict environmental fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.